Ethyl 5-phenylsalicylate
Description
Ethyl 5-phenylsalicylate is an aromatic ester derivative of salicylic acid, characterized by a phenyl substituent at the 5-position of the benzene ring and an ethoxycarbonyl group at the 2-position. Salicylate esters are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their anti-inflammatory, antimicrobial, and UV-absorbing properties . The phenyl group at the 5-position likely enhances lipophilicity and stability compared to simpler derivatives, influencing solubility and reactivity .
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-phenylbenzoate |
InChI |
InChI=1S/C15H14O3/c1-2-18-15(17)13-10-12(8-9-14(13)16)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3 |
InChI Key |
WFDNZBPCPYBMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Stability
Ethyl salicylate derivatives undergo pH-dependent hydrolysis :
-
Acidic conditions : Slow hydrolysis via protonation of the ester carbonyl.
-
Alkaline conditions : Rapid cleavage of the ester bond to form salicylate and phenol derivatives .
Degradation Kinetics of Phenyl Salicylate in 50% Ethanol
| pH | Half-life (23°C) | Degradation Pathways |
|---|---|---|
| 3.2 | 2934 days | Transesterification → ethyl salicylate |
| 6.3 | 178 days | Hydrolysis → salicylic acid + phenol |
| 8.4 | 6.6 days | Dominant hydrolysis |
Hydrolysis rates decrease with lower pH and temperature .
Thermal Decomposition
Heating phenyl salicylate derivatives above 200°C induces decarboxylation and dimerization :
-
Phenyl salicylate decomposes to xanthone and CO₂ at 220°C :
-
Ethyl esters may follow similar pathways, forming substituted coumarins or aromatic ketones.
Enzymatic and Metabolic Reactions
While ethyl 5-phenylsalicylate-specific data are lacking, related salicylate esters (e.g., 2-ethylhexyl salicylate) undergo hepatic oxidation and conjugation :
-
Phase I metabolism : Hydroxylation at positions 2, 4, 5, or 6, followed by oxidation to ketones or carboxylic acids .
-
Phase II metabolism : Glucuronidation (60–70%) and sulfation (20–30%) dominate excretion .
Metabolite Profile of 2-Ethylhexyl Salicylate in Humans
| Metabolite | Urinary Excretion (%) | Plasma Half-life (h) |
|---|---|---|
| Parent compound | 0.0076 | 6.6 |
| 5-OH-EHS | 0.0033 | 7.9 |
| 5cx-EPS | 0.0033 | 9.4 |
Photochemical Reactions
Phenyl salicylate derivatives absorb UV light (290–325 nm), leading to:
-
Trans → cis isomerization of the ester group.
-
Radical formation under prolonged UV exposure, potentially degrading into phenolic byproducts .
Catalytic Transesterification
Ultrasonic-assisted synthesis improves reaction efficiency for phenyl esters:
Reaction Optimization
| Parameter | Ultrasonic | Conventional |
|---|---|---|
| Time (min) | 30 | 180 |
| Yield (g) | 19 | 16.8 |
Comparison with Similar Compounds
Ethyl 5-Nitro Salicylate (CAS: N/A, )
- Structure: Features a nitro (-NO₂) group at the 5-position instead of phenyl.
- Properties : The electron-withdrawing nitro group reduces electron density on the aromatic ring, increasing reactivity in electrophilic substitutions. This compound is used in synthetic chemistry for nitro-group reductions or as an intermediate in drug synthesis.
- Applications : Precursor for antibiotics and enzyme inhibitors due to its nitro functionality .
Methyl 5-Acetylsalicylate (CAS: 16475-90-4, )
- Structure : Contains a methyl ester and acetyl (-COCH₃) group at the 5-position.
- Properties : The acetyl group enhances metabolic stability and may influence bioavailability. Its molecular weight (C₁₀H₁₀O₄, 194.18 g/mol) and logP (calculated ~2.1) suggest moderate lipophilicity.
- Applications : Used in drug formulations requiring controlled release or as a UV filter in cosmetics .
Ethyl Salicylate (CAS: 118-61-6, )
2-Hydroxyethyl Salicylate (CAS: 87-28-5, )
- Structure : Substituted with a hydroxyethyl group instead of phenyl.
- Properties: Increased polarity due to the hydroxyl group, improving water solubility. Classified as non-hazardous in the provided data .
- Applications : Used in dermatological formulations for enhanced skin penetration.
Physicochemical and Analytical Comparisons
Table 1: Key Properties of Ethyl 5-Phenylsalicylate and Analogues
*LogP values estimated using computational tools (e.g., PubChem).
Research Findings and Functional Insights
Analytical Characterization
- FTIR Spectroscopy: Salicylate esters exhibit characteristic peaks for ester carbonyl (~1700 cm⁻¹) and phenolic -OH (~3200 cm⁻¹). Phenyl substituents introduce aromatic C-H stretching (~3050 cm⁻¹) .
- Chromatography : HPLC methods using Purospher® STAR columns effectively separate 5-substituted salicylates based on polarity differences .
Q & A
Q. How can interdisciplinary teams collaborate to explore this compound’s potential in materials science?
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